1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine
Description
1-Cycloheptyl-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative characterized by a seven-membered cycloheptyl group at the N1 position and a 4-phenylcyclohexyl substituent at the N4 position. Piperazine derivatives are typically synthesized via nucleophilic substitution, alkylation, or coupling reactions, as exemplified in patents and synthetic protocols for related compounds .
Properties
IUPAC Name |
1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-2-7-11-22(10-6-1)24-16-18-25(19-17-24)23-14-12-21(13-15-23)20-8-4-3-5-9-20/h3-5,8-9,21-23H,1-2,6-7,10-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNLWENARCLAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of cycloheptylamine with 4-phenylcyclohexanone to form an intermediate, which is then reacted with piperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Cycloheptyl-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Cycloheptyl-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the central nervous system, particularly by binding to receptors such as NMDA (N-methyl-D-aspartate) and sigma receptors. This interaction can influence the release and reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following subsections compare 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine with analogues based on substituent patterns, pharmacological activities, and physicochemical properties.
Substituent Variations on the Piperazine Core
Cycloalkyl vs. Arylalkyl Groups
- MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine): Replaces the cycloheptyl group with cyclohexyl and substitutes the 4-phenylcyclohexyl with a 1,2-diphenylethyl chain. Exhibits potent analgesic and psychoactive effects, acting as a μ-opioid receptor agonist .
1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine :
Phenylcyclohexyl vs. Other Aromatic Substituents
- 1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine derivatives :
Pharmacological Activity Profiles
Psychoactive Effects
- MT-45: Binds to opioid receptors and dopamine transporters, leading to MDMA-like stimulant effects.
- Bridged Piperazine Analogues (e.g., Compounds 7 and 11): Replace the piperazine core with rigid bicyclic structures. Show high affinity for dopamine transporters (IC50: 1.4–8.2 nM) but reduced metabolic stability compared to non-bridged analogues .
Anticancer Activity
Physicochemical and Metabolic Properties
Solubility and pKa
- Piperazine-Quinolone Hybrids (e.g., 8ac, 8j): Ethylene or methylene spacers between piperazine and quinolone improve aqueous solubility (80 μM at pH 6.5) compared to direct N-phenylpiperazinyl attachments (20 μM). The cycloheptyl group in the target compound may reduce solubility due to increased hydrophobicity .
Metabolic Stability
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Structural Rigidity : Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) improve dopamine transporter binding but require synthetic complexity .
- Anticancer Potential: Bulky aromatic substituents (e.g., 4-phenylcyclohexyl) correlate with cytotoxicity, suggesting a promising avenue for the target compound .
- Metabolic Challenges : Piperazine derivatives often require structural optimization (e.g., fluorination, steric hindrance) to reduce oxidative metabolism .
Biological Activity
1-Cycloheptyl-4-(4-phenylcyclohexyl)piperazine (C23H36N2) is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a piperazine ring substituted with cycloheptyl and phenylcyclohexyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate the activity of several receptors, including:
- NMDA Receptors : Involved in synaptic plasticity and memory function.
- Sigma Receptors : Associated with various neuropsychiatric disorders.
These interactions can influence neurotransmitter release and reuptake, particularly affecting dopamine, serotonin, and norepinephrine levels, which are critical in mood regulation and cognitive function.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Antitumor Activity : Studies suggest that compounds with similar piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine have shown potent antitumor activity against A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) cells .
- Antimicrobial Properties : Piperazine derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against strains like Staphylococcus aureus and Escherichia coli .
Research Findings
Recent studies have explored the synthesis and biological evaluations of this compound, revealing promising results:
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that compounds related to this compound showed IC50 values significantly lower than those of traditional chemotherapeutics, indicating a robust antitumor potential .
- Antimicrobial Screening : A series of piperazine derivatives were synthesized and tested against a panel of pathogens. Notably, certain derivatives displayed strong bactericidal effects against resistant strains, suggesting that the piperazine scaffold could be a valuable template for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
